molecular formula C7H8N2O B14293176 2-Cyano-2-cyclobutylideneacetamide CAS No. 113555-36-5

2-Cyano-2-cyclobutylideneacetamide

Cat. No.: B14293176
CAS No.: 113555-36-5
M. Wt: 136.15 g/mol
InChI Key: NECOKWLSOAIFEZ-UHFFFAOYSA-N
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Description

2-Cyano-2-cyclobutylideneacetamide is an organic compound characterized by the presence of a nitrile group and a cyclobutylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-cyclobutylideneacetamide typically involves the reaction of cyclobutanone with cyanoacetamide under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the nitrile group, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-cyclobutylideneacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted amides or other functionalized compounds.

Scientific Research Applications

2-Cyano-2-cyclobutylideneacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-2-cyclobutylideneacetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclobutylidene moiety provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: A simpler analog with a nitrile and amide group but lacking the cyclobutylidene moiety.

    2-Cyano-2-methylacetamide: Similar structure but with a methyl group instead of a cyclobutylidene group.

    2-Cyano-2-phenylacetamide: Contains a phenyl group instead of a cyclobutylidene group.

Uniqueness

2-Cyano-2-cyclobutylideneacetamide is unique due to the presence of the cyclobutylidene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

113555-36-5

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-cyano-2-cyclobutylideneacetamide

InChI

InChI=1S/C7H8N2O/c8-4-6(7(9)10)5-2-1-3-5/h1-3H2,(H2,9,10)

InChI Key

NECOKWLSOAIFEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C#N)C(=O)N)C1

Origin of Product

United States

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